Bridgehead Nitrile Orientation: A Vector-Differentiating Structural Feature vs. 1‑Substituted Analogs
The 3a‑position of octahydro-3aH-isoindole-3a-carbonitrile constitutes a tertiary bridgehead carbon, as evidenced by its SMILES string (N#CC12CCCCC1CNC2) and InChIKey (OYQGTNGDZMQNDU-UHFFFAOYSA‑N) [1]. In contrast, the 1‑position in octahydro‑1H‑isoindole‑1‑carbonitrile (CAS 83507‑81‑7) is a secondary carbon (SMILES: N#CC1NCC2CCCCC12) [2]. This topological distinction alters the spatial trajectory of the nitrile group, which is critical for fitting within the MCH1R binding pocket as described in lead optimization studies [3].
| Evidence Dimension | Nitrile substitution pattern |
|---|---|
| Target Compound Data | 3a‑position (bridgehead, tertiary carbon) |
| Comparator Or Baseline | 1‑position (secondary carbon adjacent to nitrogen) |
| Quantified Difference | Not quantified – structural classification only |
| Conditions | Molecular topology comparison based on SMILES/InChIKey data |
Why This Matters
The 3a‑bridgehead nitrile provides a distinct vector for building substituted octahydroisoindoles of formula (I) in WO2006114402, directly enabling the synthesis of patent‑covered MCH1R antagonists that cannot be accessed from the 1‑isomer.
- [1] ChemSrc. octahydro-3aH-isoindole-3a-carbonitrile. CAS 1443148-04-6. https://m.chemsrc.com/cas/1443148-04-6_3205477.html View Source
- [2] ChemSrc. 1H-Isoindole-1-carbonitrile,octahydro-(9CI) CAS#: 83507-81-7. https://m.chemsrc.com/cas/83507-81-7_3205476.html View Source
- [3] WO2006114402A1 - Substituted octahydroisoindoles as antagonists of melanin concentrating hormone receptor 1 (mch1r). Google Patents. View Source
